molecular formula C15H15ClN2OS B4013922 N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)butanamide

N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)butanamide

Cat. No.: B4013922
M. Wt: 306.8 g/mol
InChI Key: CHXFMVVYBXJKOW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)butanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 4-chlorophenyl group, a pyridin-2-ylsulfanyl moiety, and a butanamide backbone, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-pyridin-2-ylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-2-13(20-14-5-3-4-10-17-14)15(19)18-12-8-6-11(16)7-9-12/h3-10,13H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXFMVVYBXJKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)butanamide typically involves the following steps:

    Formation of the 4-chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.

    Introduction of the pyridin-2-ylsulfanyl group: This can be achieved through a nucleophilic substitution reaction where a pyridin-2-ylthiol reacts with the 4-chlorophenyl intermediate.

    Formation of the butanamide backbone: The final step involves the amidation reaction where the intermediate compound reacts with butanoyl chloride under basic conditions to form the desired butanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanamide backbone can be reduced to form corresponding amines.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the pyridin-2-ylsulfanyl group may interact with sulfur-containing enzymes, while the 4-chlorophenyl group can engage in hydrophobic interactions with protein targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-(pyridin-2-ylsulfanyl)butanamide
  • N-(4-bromophenyl)-2-(pyridin-2-ylsulfanyl)butanamide
  • N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)butanamide

Uniqueness

N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)butanamide stands out due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)butanamide
Reactant of Route 2
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N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)butanamide

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